molecular formula C26H30N2O6 B13498249 rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis

rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis

Cat. No.: B13498249
M. Wt: 466.5 g/mol
InChI Key: FUKPDGXCVFMZOO-IERDGZPVSA-N
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Description

rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis is a complex organic compound that features a pyrrolidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis typically involves multiple steps. One common method is the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method involves the use of dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to form an O-acylisourea intermediate, which then reacts with an alcohol to form the ester .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to remove protective groups or reduce functional groups.

    Substitution: Nucleophilic substitution reactions can be performed, especially at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include DCC, DMAP, and various alcohols for esterification . Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may also be used depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, esterification reactions will yield esters, while oxidation reactions will yield oxidized derivatives.

Scientific Research Applications

rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action for rac-(3R,4R)-4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid, cis involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes or receptors.

Properties

Molecular Formula

C26H30N2O6

Molecular Weight

466.5 g/mol

IUPAC Name

(3R,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrrolidine-3-carboxylic acid

InChI

InChI=1S/C26H30N2O6/c1-26(2,3)34-24(31)27-12-16-13-28(14-21(16)23(29)30)25(32)33-15-22-19-10-6-4-8-17(19)18-9-5-7-11-20(18)22/h4-11,16,21-22H,12-15H2,1-3H3,(H,27,31)(H,29,30)/t16-,21+/m1/s1

InChI Key

FUKPDGXCVFMZOO-IERDGZPVSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

CC(C)(C)OC(=O)NCC1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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